[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride

Catalog No.
S2815710
CAS No.
67292-34-6
M.F
C34H30Cl2FeNiP2
M. Wt
686
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) c...

CAS Number

67292-34-6

Product Name

[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride

IUPAC Name

cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloronickel;iron(2+)

Molecular Formula

C34H30Cl2FeNiP2

Molecular Weight

686

InChI

InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2

InChI Key

OZDUUDUWLDTQRM-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl.[Fe+2]

Solubility

not available

Catalysis

Ni(dppf)Cl2 is a versatile catalyst for various organic transformations. Some prominent examples include:

  • Cross-coupling reactions

    These reactions involve forming new carbon-carbon bonds between different organic molecules. Ni(dppf)Cl2 can be used as a catalyst for Suzuki-Miyaura couplings, Sonogashira couplings, and Negishi couplings [1].()

  • Hydrogenation

    Ni(dppf)Cl2 can catalyze the addition of hydrogen (H2) across unsaturated bonds in organic molecules. This process is useful for converting alkenes (double bonds) to alkanes (single bonds) and alkynes (triple bonds) to alkenes or alkanes [2].()

  • Hydroboration

    Ni(dppf)Cl2 can catalyze the addition of a boron-hydrogen (BH) bond across unsaturated bonds. This reaction is valuable for introducing functional groups containing boron into organic molecules [3].()

The effectiveness of Ni(dppf)Cl2 as a catalyst arises from its ability to bind to various organic molecules through the electron-donating diphenylphosphino groups. This binding activates the organic molecules, making them more susceptible to reaction. Additionally, the nickel center facilitates the transfer of electrons during the reaction process.

Material Science

Ni(dppf)Cl2 finds use in the development of functional materials. Research explores its potential for applications like:

  • Organic light-emitting diodes (OLEDs)

    Ni(dppf)Cl2 can be employed as a precursor for the synthesis of electroluminescent materials used in OLEDs [4]. These materials emit light when electrically stimulated.()

  • Sensors

    The ability of Ni(dppf)Cl2 to interact with specific molecules makes it a candidate for developing chemical sensors. By incorporating Ni(dppf)Cl2 into a sensor design, researchers can create devices that detect the presence of particular chemicals in the environment [5].()

Dates

Modify: 2023-08-17

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